molecular formula C11H16ClNO2 B5156186 7-propyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride

7-propyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride

Cat. No.: B5156186
M. Wt: 229.70 g/mol
InChI Key: MGHYBVDOPNTLFZ-UHFFFAOYSA-N
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Description

7-propyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride is a chemical compound that belongs to the class of benzodioxane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with propyl halides under basic conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) with a base like lithium hydride (LiH) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-propyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-propyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-propyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-propyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride is unique due to its specific substituent (propyl group) and its potential biological activities. The propyl group may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

7-propyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-8-6-10-11(7-9(8)12)14-5-4-13-10;/h6-7H,2-5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHYBVDOPNTLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1N)OCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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